N-(4-isopropylphenyl)pentanamide
Description
N-(4-Isopropylphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted at the para position of the phenyl ring with an isopropyl group (-CH(CH₃)₂).
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)pentanamide |
InChI |
InChI=1S/C14H21NO/c1-4-5-6-14(16)15-13-9-7-12(8-10-13)11(2)3/h7-11H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
VUPRZPFGBWEFMW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(C)C |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Methoxyphenyl)Pentanamide
This compound, a simplified derivative of albendazole, serves as a key comparator due to its well-documented anthelmintic activity and physicochemical properties:
- Anthelmintic Activity : Exhibits time- and concentration-dependent lethality against Toxocara canis larvae (L3), with 100% mortality at 72 hours (50 μM concentration). Its mechanism likely involves tubulin binding, similar to albendazole, though this remains unconfirmed .
- Cytotoxicity : Demonstrates significantly lower toxicity (IC₅₀ > 100 μM) toward human (SH-SY5Y) and animal (Vero) cell lines compared to albendazole (IC₅₀ ~ 30 μM) .
- Drug-Likeness: LogP: 3.02 (optimal for membrane permeability). TPSA (Topological Polar Surface Area): 46.3 Ų (favorable for oral absorption). Synthetic Accessibility: Lower than albendazole, with a simpler synthesis route using 4-anisidine and pentanoic acid .
Hypothetical Comparison with N-(4-Isopropylphenyl)Pentanamide :
Albendazole
A benchmark benzimidazole anthelmintic:
Other Pentanamide Derivatives
- N-(4-(Thiophen-3-yl)phenyl)pentanamide Derivatives : Functionalized with piperazine or diazepane rings (e.g., 5-(4-(3,5-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide ). These exhibit selective dopamine D3 receptor activity, highlighting the versatility of pentanamide scaffolds in targeting diverse biological pathways .
- N-(4-Arsorylphenyl)pentanamide : Contains an arsenic-based group, demonstrating niche applications in specialized chemical syntheses .
Physicochemical and Pharmacokinetic Properties (Theoretical Analysis)
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